molecular formula C18H11Cl2F3N4O2S2 B2510486 2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392299-04-6

2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2510486
CAS RN: 392299-04-6
M. Wt: 507.33
InChI Key: UTOKLGMPQLNDAI-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an aniline, a benzamide, a thiadiazole, and a trifluoromethyl group . These groups are common in many pharmaceutical and agrochemical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Trifluoromethylpyridines and their derivatives, for example, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Future Directions

The future directions for this compound would likely depend on its intended applications. Given the presence of functional groups common in pharmaceutical and agrochemical compounds, it could potentially be used in these industries .

properties

IUPAC Name

2-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N4O2S2/c19-11-4-2-1-3-10(11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-9(18(21,22)23)5-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOKLGMPQLNDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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